molecular formula C16H13ClN2O5S2 B2736611 N-(benzenesulfonyl)-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzenesulfonamide CAS No. 478262-56-5

N-(benzenesulfonyl)-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzenesulfonamide

Cat. No.: B2736611
CAS No.: 478262-56-5
M. Wt: 412.86
InChI Key: ZRONRFOCUFRXBI-UHFFFAOYSA-N
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Description

N-(benzenesulfonyl)-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzenesulfonamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzenesulfonyl)-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide.

    Sulfonylation: The final step involves the sulfonylation of the oxazole derivative with benzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzenesulfonyl)-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro and methyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N-(benzenesulfonyl)-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(benzenesulfonyl)-N-(4-chloro-1,2-oxazol-5-yl)benzenesulfonamide: Lacks the methyl group.

    N-(benzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)benzenesulfonamide: Lacks the chloro group.

    N-(benzenesulfonyl)-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzenesulfonamide: Contains different substituents on the oxazole ring.

Uniqueness

This compound is unique due to the presence of both chloro and methyl groups on the oxazole ring, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its potential as a versatile compound in various applications.

Properties

IUPAC Name

N-(benzenesulfonyl)-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5S2/c1-12-15(17)16(24-18-12)19(25(20,21)13-8-4-2-5-9-13)26(22,23)14-10-6-3-7-11-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRONRFOCUFRXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Cl)N(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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